Brimonidine-d4 D-Tartrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

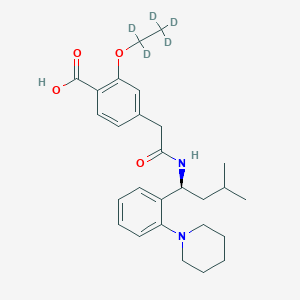

Brimonidine Tartrate synthesis involves a sequence of reactions starting from triaminobenzene, which is prepared by reducing 2,4-dinitroaniline. The process includes cyclization, bromination, isothiocyanation, condensation, and finally, salt formation with L-tartaric acid, resulting in Brimonidine Tartrate with an overall yield of 35% (Ge Zong, 2002).

Molecular Structure Analysis

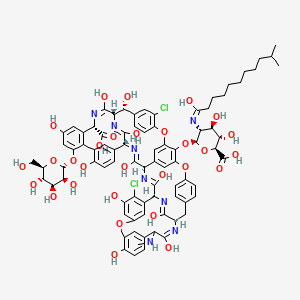

The molecular structure of Brimonidine Tartrate features an imidazole ring, indicative of its classification as an imidazole derivative. This structure is crucial for its activity as a selective alpha-2 adrenergic receptor agonist. The tartrate salt form enhances its solubility and stability, making it suitable for ophthalmic applications. The structure's specific interactions with alpha-2 adrenergic receptors are pivotal for its mechanism of action in reducing intraocular pressure.

Chemical Reactions and Properties

Brimonidine Tartrate's chemical behavior includes its reactivity towards agents that may cause its degradation, such as exposure to high temperatures leading to the formation of impurities like 3,6,11,13,16-pentaazatetracyclo [8.6.0.0²,⁷.0¹²,¹⁶] hexadeca-1,3,5,7,9,12-hexaene (Vijayakumar Baksam et al., 2021). Its stability under various conditions, including pH and oxidative environments, has been a focus of pharmaceutical research to ensure its effectiveness and safety in formulations.

Physical Properties Analysis

Brimonidine Tartrate's physical properties, such as solubility and stability, are influenced by its molecular structure and the presence of the tartrate salt. These properties are crucial for its formulation into ophthalmic solutions, ensuring proper drug delivery and efficacy. The nanoemulsion and liposome formulations have been explored to enhance its ocular bioavailability and provide sustained release, indicating the importance of physical properties in drug formulation and delivery (Rimple & M. Newton, 2018).

Wissenschaftliche Forschungsanwendungen

Brimonidine tartrate (BRT) is used for treating glaucoma, with research focusing on improving its ocular delivery. Proniosomal gel-derived niosomes have been developed to enhance ocular bioavailability and residence time, addressing the issues of physical instability, aggregation, and loss of the entrapped drug in traditional niosomes (Eldeeb, Salah, & Ghorab, 2019).

A study on the dose response of brimonidine found it effective in reducing intraocular pressure (IOP) in patients with ocular hypertension or glaucoma. Three concentrations of brimonidine significantly reduced IOP compared to placebo (Derick et al., 1997).

Research on brimonidine tartrate nanoemulsion aimed to enhance permeability and faster onset of action. The nanoemulsion showed promising results in terms of droplet size, zeta potential, and drug release profile, suggesting potential applications for chronic ocular diseases (Rimple & Newton, 2018).

The effectiveness of brimonidine tartrate in lowering intraocular pressure for short- and long-term use has been recognized. However, it's associated with local allergies and contraindications in certain groups due to central nervous system depression risks (Oh, Chen, Vajaranant, & Dikopf, 2018).

A study on cubosomes for brimonidine tartrate aimed to improve its ocular bioavailability and prolong its effect in treating glaucoma. The optimized cubosomal formulation demonstrated a sustained release pattern and enhanced corneal permeability (Eldeeb, Salah, & Ghorab, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-IQSCRJKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brimonidine-d4 D-Tartrate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)